Product packaging for 5-(Chloromethyl)-1H-indazole hydrochloride(Cat. No.:CAS No. 1956310-09-0)

5-(Chloromethyl)-1H-indazole hydrochloride

Cat. No.: B2852650
CAS No.: 1956310-09-0
M. Wt: 203.07
InChI Key: WQUAZKLPWREFGN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-indazole hydrochloride (CAS 1956310-09-0) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It features the 1H-indazole scaffold, an aromatic heterocycle recognized as a privileged structure in pharmaceutical development due to its widespread presence in bioactive molecules . The presence of the chloromethyl group provides a reactive handle for further synthetic elaboration, making this compound a versatile building block for the construction of more complex molecules, such as through nucleophilic substitution or metal-catalyzed cross-coupling reactions . The indazole core is a key structural component in several marketed drugs and clinical trial candidates, including kinase inhibitors like pazopanib and axitinib used in oncology, the antiemetic granisetron, and the anti-inflammatory benzydamine . Research into indazole derivatives has demonstrated their potential across a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects . Furthermore, indazole compounds are being investigated for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's [citation:4). This product is supplied with a documented Molecular Formula of C8H8Cl2N2 and a Molecular Weight of 203.07 g/mol . It is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N2 B2852650 5-(Chloromethyl)-1H-indazole hydrochloride CAS No. 1956310-09-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUAZKLPWREFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956310-09-0
Record name 5-(chloromethyl)-1H-indazole hydrochloride
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Synthetic Methodologies and Strategies for 5 Chloromethyl 1h Indazole Hydrochloride and Its Analogues

Established Synthetic Pathways for the Indazole Core Structure

The formation of the indazole nucleus, a fusion of benzene (B151609) and pyrazole (B372694) rings, can be accomplished through various synthetic routes. chemicalbook.com These methods often involve the formation of the critical N-N bond and subsequent cyclization, starting from appropriately substituted aromatic precursors.

Cyclization Reactions from Nitrogen-Containing Precursors

A variety of nitrogen-containing aromatic compounds serve as foundational precursors for indazole synthesis. Classical methods often begin with substituted anilines. For instance, the diazotization of certain toluidines, followed by cyclization, has been a long-standing, though sometimes impractical, method for preparing indazoles substituted on the benzene ring. prepchem.com A modification of this is the Jacobsen rearrangement.

More contemporary methods leverage transition-metal catalysis. An intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Similarly, direct aryl C-H amination of ketone hydrazones can be achieved using iodine or hypervalent iodine reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, representing a metal-free alternative. nih.gov Reductive cyclization is another key strategy, where o-nitrobenzylidene amines are converted to 2-aryl-2H-indazoles using reducing agents in the presence of a catalyst. thieme-connect.de

Reactivity of Hydrazines with Aromatic Systems for Indazole Formation

Hydrazine (B178648) and its derivatives are pivotal reagents for constructing the pyrazole ring portion of the indazole system. A practical and widely used synthesis involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. prepchem.comacs.org In this reaction, the hydrazine displaces the ortho-halogen via a nucleophilic substitution-addition mechanism, followed by cyclization and aromatization to yield the indazole core. prepchem.com This method is effective for a range of substituted o-fluorobenzaldehydes, with high yields often achieved when using an excess of hydrazine. prepchem.comacs.org

Copper-catalyzed reactions have expanded the scope of this approach. For example, 2-halobenzonitriles can couple with hydrazine carboxylic esters in a cascade process to form substituted 3-aminoindazoles. chemicalbook.com Furthermore, a general method for the regioselective synthesis of 1-substituted-1H-indazoles involves the CuO-catalyzed reaction between N-alkyl- or N-arylhydrazine with 2-haloaryl ketones or 2-halobenzoic acids, which proceeds via amination followed by intramolecular dehydration. chemicalbook.com

Table 1: Selected Synthetic Methods for the Indazole Core Using Hydrazine Derivatives

MethodAromatic PrecursorHydrazine ReagentKey ConditionsProduct Type
Condensation/Cyclizationo-FluorobenzaldehydeHydrazine HydrateHeating in excess hydrazine1H-Indazole
Copper-Catalyzed Coupling2-HalobenzonitrileHydrazine Carboxylic EstersCu Catalyst3-Aminoindazole
Copper-Catalyzed Cyclization2-Haloaryl KetoneAlkyl/Aryl HydrazineCuO, K₂CO₃1-Alkyl/Aryl-1H-indazole
Palladium-Catalyzed Cyclization2-BromobenzaldehydeMonosubstituted HydrazinePd(OAc)₂, dppp, t-BuONa1-Substituted-1H-indazole

Nucleophilic Aromatic Substitution (SNAr) Driven Cyclizations in Indazole Synthesis

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for forming the indazole ring, especially when the aromatic precursor is activated by electron-withdrawing groups. In a typical SNAr approach, an arylhydrazone is first formed from the condensation of a hydrazine with an o-haloaryl carbonyl compound, such as a 2-fluoro-5-nitrobenzaldehyde. researchgate.net The subsequent ring closure is induced by a base, which deprotonates the hydrazine nitrogen, enhancing its nucleophilicity. The resulting anion then attacks the carbon bearing the halogen, displacing it to form the indazole ring. researchgate.netmanchesterorganics.com

This strategy has been developed into efficient one-pot domino processes. thieme-connect.de The efficiency of the SNAr cyclization is highly dependent on the nature of the activating group on the aromatic ring and the leaving group (halogen). manchesterorganics.com While o-bromo derivatives are often used, methods utilizing the less expensive and more readily available o-chloroarylhydrazones have also been developed, typically requiring copper catalysis to achieve good yields. beilstein-journals.org A novel approach involves using an acetylene (B1199291) group as both an activator for the initial SNAr reaction and as a scaffold for the subsequent intramolecular cyclization. google.com

Synthesis of 5-(Chloromethyl)-1H-indazole Hydrochloride

The synthesis of this compound is not typically achieved by building the core with the chloromethyl group already in place. The reactivity of the chloromethyl moiety often makes it incompatible with the conditions used for ring formation. Therefore, the most common and strategic approach involves the late-stage functionalization of an indazole precursor at the C-5 position.

Direct Synthetic Approaches to this compound

Functionalization Strategies for Indazole Precursors at the C-5 Position

The most viable route to this compound involves a two-step sequence starting from a commercially available or readily synthesized C-5 functionalized indazole, namely 1H-indazole-5-carboxylic acid or 1H-indazole-5-carbaldehyde. chemimpex.com

The key intermediate in this strategy is (1H-indazol-5-yl)methanol. This alcohol can be prepared via two primary reduction pathways:

Reduction of 1H-indazole-5-carboxylic acid: The carboxylic acid group at the C-5 position can be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Reduction of 1H-indazole-5-carbaldehyde: A milder and often higher-yielding approach is the reduction of the corresponding aldehyde. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation.

Once the key intermediate, (1H-indazol-5-yl)methanol, is obtained, the final step is the conversion of the primary alcohol to the desired chloromethyl group. This is a standard transformation commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂). libretexts.org The reaction of an alcohol with thionyl chloride proceeds via an SN2 mechanism, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. libretexts.org This reaction typically produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. sciencemadness.org The generated HCl protonates the basic nitrogen of the indazole ring, allowing the final product to be conveniently isolated as the stable this compound salt. chemicalbook.comchemicalbook.com

Table 2: Proposed Synthetic Pathway for this compound

StepStarting MaterialReagent(s)Intermediate/ProductTransformation
1a1H-Indazole-5-carboxylic acid1. LiAlH₄ 2. H₂O workup(1H-Indazol-5-yl)methanolCarboxylic Acid Reduction
1b1H-Indazole-5-carbaldehydeNaBH₄, MeOH(1H-Indazol-5-yl)methanolAldehyde Reduction
2(1H-Indazol-5-yl)methanolThionyl chloride (SOCl₂)This compoundAlcohol Chlorination & Salt Formation

Control of Regioselectivity in Chloromethylation Reactions

Chloromethylation of an aromatic ring is typically an electrophilic substitution reaction. For the indazole scaffold, direct chloromethylation can potentially occur at various positions on the benzene ring (C4, C5, C6, C7) and may also compete with alkylation at the N1 and N2 positions of the pyrazole ring. The control of regioselectivity—directing the chloromethyl group specifically to the C5 position—is a significant synthetic challenge.

The outcome of electrophilic substitution on the indazole ring is influenced by the electronic properties of the existing substituents and the tautomeric form of the indazole nucleus. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govbeilstein-journals.orgnih.gov The distribution of N1- and N2-alkylated products during N-alkylation reactions is highly dependent on factors such as the choice of base, solvent, temperature, and the nature of the electrophile. researchgate.netnih.govconnectjournals.com For instance, N1-alkylation is often favored under thermodynamic control, while N2-alkylation can be achieved under kinetic control. researchgate.netconnectjournals.com

While direct studies on the regiocontrol of chloromethylation are not extensively detailed, principles from other C-H functionalization reactions on the indazole scaffold offer valuable insights. researchgate.netrsc.org The regioselectivity of these reactions is often governed by:

Directing Groups: The presence of a directing group, often attached to the N1 position, can guide an electrophile to a specific carbon atom on the benzene ring. Transition-metal-catalyzed C-H activation is a powerful strategy where a directing group can chelate to the metal center, enabling functionalization at a specific ortho-position. rsc.orgnih.govresearchgate.net For targeting the C5 position, a substituent at either C4 or C6 could exert a directing influence, or a more complex directing group strategy might be required.

Electronic Effects: The inherent electronic nature of the indazole ring and the influence of any existing substituents play a crucial role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these groups dictates the site of subsequent reactions.

Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby favoring substitution at less sterically hindered sites. For example, a large group at the C4 position would likely favor substitution at C6 or C7 over C5.

Achieving selective C5-chloromethylation would likely involve a multi-step synthetic sequence rather than a direct functionalization of the unsubstituted indazole. This could involve installing a directing group or using a starting material with a pre-existing substitution pattern that electronically favors electrophilic attack at the C5 position.

Advanced Synthetic Strategies for Diversification and Scaffold Modification of Indazoles

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govpharmablock.comresearchgate.netscispace.com Advanced synthetic strategies are continuously being developed to modify the indazole core, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Lead-Oriented Synthesis (LOS) Approaches for Indazole Scaffolds

Lead-Oriented Synthesis (LOS) focuses on the creation of compound libraries populated with molecules that possess "lead-like" properties. These properties typically include lower molecular weight, moderate lipophilicity (cLogP), and a sufficient degree of structural complexity, making them ideal starting points for optimization into clinical candidates.

Applying LOS to the indazole scaffold involves the design of synthetic routes that allow for the systematic introduction of diverse substituents while maintaining control over key physicochemical parameters. rsc.org The goal is to generate libraries of indazole analogues that cover a broad area of biologically relevant chemical space. This strategy aims to increase the efficiency of the drug discovery process by focusing on compounds with a higher probability of becoming successful leads. Key aspects of LOS for indazoles include:

Scaffold Decoration: Developing versatile synthetic methods that allow for the attachment of a wide range of functional groups at multiple positions on the indazole ring.

Complexity Generation: Employing reactions that build three-dimensional complexity, moving beyond simple, flat aromatic structures.

Property Control: Using computational tools to guide the selection of building blocks and reaction pathways to ensure the resulting compounds adhere to lead-like physicochemical profiles.

Molecular Hybridization Techniques in Indazole Design

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. researchgate.net The resulting hybrid compound may exhibit a range of benefits, including dual-target activity, improved potency, or an enhanced pharmacokinetic profile compared to the individual components. nih.govresearchgate.net

The indazole scaffold is frequently used as a core component in molecular hybridization. nih.govmdpi.com For example, researchers have designed and synthesized novel 2,3‐diphenyl‐2H‐indazole hybrids and indazole-indolizine hybrids, combining the indazole core with other biologically active heterocyclic systems to explore new antitumor agents. researchgate.neteurekaselect.com This approach has been used to develop potent inhibitors for various biological targets. nih.gov

Pharmacophore APharmacophore BBiological Target/Activity
1H-Indazole1,2,4-OxadiazoleMonoamine Oxidase B (MAO-B) Inhibition nih.gov
IndazoleIndolizineAntitumor eurekaselect.com
1H-Indazol-3-amineSubstituted PhenylFGFR1 Inhibition nih.gov
2H-IndazoleVarious Cyclic SystemsAntimicrobial and Anti-inflammatory nih.gov

Bioisosteric Replacement Strategies for Indazole Moieties

Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound that retains or improves upon the desired biological activity. cambridgemedchemconsulting.com The indazole ring is a classic bioisostere for several other important chemical motifs, most notably indole (B1671886) and phenol (B47542). pharmablock.comacs.orgacs.org

Indazole as an Indole Bioisostere: Indazole can be considered an aza-analogue of indole. While both have a similar size and a hydrogen bond donor NH group, the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor. pharmablock.com This difference can lead to altered binding interactions with target proteins, potentially improving affinity and selectivity. pharmablock.com

Indazole as a Phenol Bioisostere: Replacing a phenol group with an indazole moiety has proven to be an effective strategy in medicinal chemistry. acs.orgnih.gov Phenols are often susceptible to rapid phase II metabolism via glucuronidation. The indazole ring is generally more metabolically stable and less prone to this conjugation pathway, which can lead to improved pharmacokinetic properties. pharmablock.comacs.org Studies on GluN2B-selective NMDA receptor antagonists demonstrated that replacing a key phenol group with an indazole retained high affinity and activity while inhibiting glucuronidation. acs.orgnih.gov

Original MoietyBioisostereRationale / Property ImprovedExample Class of Compounds
PhenolIndazoleImproved metabolic stability (resists glucuronidation), maintained or improved activity. acs.orgnih.govGluN2B-Selective NMDA Receptor Antagonists acs.orgnih.gov
IndoleIndazoleAdditional H-bond acceptor, potential for improved affinity/selectivity, novel intellectual property. pharmablock.comKinase Inhibitors, Serotonin 5HT3 Receptor Antagonists pharmablock.comacs.org
3,4-DimethoxyphenylIndazoleRestored metabolic stability, lower plasma protein binding. cambridgemedchemconsulting.comNot specified

Scaffold Hopping and Fragment-Based Design in Indazole Chemistry

Scaffold Hopping: This computational or knowledge-based strategy involves replacing the central core (scaffold) of a known active compound with a structurally different core, while maintaining the original compound's biological activity. nih.gov The goal is often to discover new chemical series with improved properties, such as better potency, selectivity, pharmacokinetics, or to secure novel intellectual property. acs.org The indazole scaffold has been successfully used in scaffold hopping exercises. pharmablock.com For instance, a notable study described hopping from an indole core to an indazole framework to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, a significant finding for cancer therapy. nih.govrsc.org

Fragment-Based Design (FBDD): FBDD is a powerful method in modern drug discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. The indazole nucleus is considered a privileged fragment in FBDD due to its favorable properties and ability to form key interactions with protein targets, particularly kinases. pharmablock.com A successful example of this approach involved the identification of an indazole fragment hit through a high-concentration biochemical screen, which was subsequently optimized into a potent AXL kinase inhibitor. nih.gov

Initial Indazole FragmentOptimized CompoundPotency (IC50)Target
Fragment Hit 11Potent Inhibitor 54Not specified in abstractAXL Kinase nih.gov

Computational Chemistry and Molecular Modeling in Indazole Research

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Tautomerism of Indazole Derivatives

Density Functional Theory (DFT) is a quantum chemical computational method that analyzes the electronic properties of molecules based on their electron density. nih.gov This approach is instrumental in understanding the intrinsic characteristics of indazole derivatives, offering insights into their structure, reactivity, and potential biological activity. nih.gov

DFT calculations are frequently employed to determine the electronic structure of indazole compounds. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com For instance, DFT analyses have been used to study the physicochemical properties of newly synthesized indazole derivatives, often using the B3LYP/6-311+G level of theory to elucidate their electronic characteristics. nih.govresearchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. ajchem-a.com This information is crucial for predicting how an indazole derivative might interact with a biological receptor or other molecules. ajchem-a.com The distribution of positive and negative charges, as revealed by MEP, helps in understanding non-covalent interactions that govern molecular recognition processes. mdpi.com

Tautomerism, a common feature of indazole rings, can also be investigated using DFT. The indazole core can exist in different tautomeric forms, and DFT calculations can predict the relative stability of these forms by computing their energies. This is vital as different tautomers may exhibit distinct biological activities and binding modes. Theoretical studies on related heterocyclic systems have successfully used DFT to clarify the structural and electronic aspects of different states, which is a methodology directly applicable to indazole tautomerism. mdpi.com

Table 1: Key Parameters from DFT Analysis of Heterocyclic Compounds

Parameter Description Significance in Indazole Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to the molecule's chemical reactivity and stability. ajchem-a.com
MEP Map Molecular Electrostatic Potential map. Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. ajchem-a.commdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction of Indazole Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an indazole derivative) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is pivotal in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and interaction patterns with a specific biological target. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand and the receptor. The 2D structures of indazole derivatives are often drawn and then converted to 3D structures, whose energy is minimized to achieve a stable conformation. nih.gov The receptor structure is typically obtained from a protein database like the Protein Data Bank (PDB) and prepared for docking by removing water molecules and adding hydrogen atoms. nih.gov

Software such as AutoDock is then used to perform the simulation, which systematically samples different conformations and orientations of the ligand within the active site of the receptor. nih.gov The results are ranked based on a scoring function that estimates the binding energy (often in kcal/mol), with lower energy values indicating a more favorable interaction. nih.gov

Research on novel indazole derivatives has utilized molecular docking to evaluate their effectiveness against targets implicated in diseases like renal cancer. nih.gov In such studies, the synthesized compounds were docked into the active site of a specific protein (e.g., PDB ID: 6FEW), and their binding energies were compared to known inhibitors. nih.gov The analysis of the docked poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole ligand and specific amino acid residues in the receptor's active site. ajchem-a.comnih.gov

Table 2: Examples of Molecular Docking Studies on Indazole and Related Derivatives

Compound Type Protein Target PDB ID Docking Software Finding/Reported Value
Indazole Derivatives Discoidin domain receptor 1 (DDR1) 6FEW AutoDock 4.2 Identification of derivatives with high binding energies against a renal cancer target. nih.gov
Imidazolo-Triazole Derivatives Histone Deacetylase 2 (HDAC2) 4LXZ Not Specified Docking scores ranging from -8.5 to -8.7 kcal/mol, identifying key hydrogen bond and hydrophobic interactions. ajchem-a.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics of Indazole Ligands

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more detailed and dynamic view of the ligand-receptor complex. nih.gov While docking provides a static snapshot of the binding pose, MD simulations predict the movement of every atom in the system over time, offering insights into the stability and conformational dynamics of the complex. growingscience.comnih.gov

MD simulations are based on solving Newton's equations of motion for a system of atoms and molecules. growingscience.com The process involves placing the docked ligand-receptor complex in a simulated physiological environment (e.g., a box of water molecules) and observing its behavior over a specific period, typically nanoseconds. ajchem-a.com

Key analyses performed on MD simulation trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD value over time suggests that the ligand remains securely bound in the active site. ajchem-a.comnih.gov The RMSF of individual amino acid residues can highlight which parts of the protein are flexible and which are directly involved in the interaction with the ligand. ajchem-a.com Other parameters, such as the number of hydrogen bonds and the solvent-accessible surface area (SASA), can also be analyzed to further characterize the binding dynamics. ajchem-a.com

For example, MD simulations of indazole-like compounds targeting the Epidermal Growth Factor Receptor (EGFR) have been run for 100 nanoseconds to confirm the stability of the predicted interactions and calculate binding free energies (ΔG_Bind). growingscience.com Similarly, simulations have been used to validate the stability of inhibitors bound to Histone Deacetylase 2 (HDAC2), confirming the interactions predicted by docking. ajchem-a.com

Table 3: Common Parameters and Analyses in MD Simulations of Ligand-Receptor Complexes

Parameter/Analysis Description Software/Force Field Example Purpose
Simulation Time The duration over which the system's dynamics are simulated. 100 ns To allow the system to reach equilibrium and sample relevant conformations. ajchem-a.comgrowingscience.com
Force Field A set of parameters used to calculate the potential energy of the system. GROMACS with CHARMM36 To accurately model the interactions between atoms. ajchem-a.com
RMSD Root Mean Square Deviation Desmond To measure the average change in atomic positions and assess the stability of the complex. nih.gov
RMSF Root Mean Square Fluctuation GROMACS To identify the flexibility of different parts of the protein upon ligand binding. ajchem-a.com

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | GROMACS | To quantify a key component of ligand-receptor interaction stability. ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com For a series of indazole derivatives, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

The QSAR process involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov Next, a variety of "molecular descriptors" are calculated for each compound. These descriptors are numerical values that represent different physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. jocpr.com Descriptors can be 2D (based on the chemical graph) or 3D (based on the molecule's conformation). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build an equation that relates the descriptors to the biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

QSAR studies on related heterocyclic inhibitors have successfully identified key structural features required for high potency. For example, a QSAR study on biaryl imidazole (B134444) derivatives found that H+/K+-ATPase inhibition activity was significantly correlated with global topological charge indices (GTCIs) and the total polar surface area (TPSA), indicating the importance of electronic interactions. researchgate.net Another study on B-RAF kinase inhibitors showed that descriptors related to molecular size, branching, aromaticity, and polarizability were crucial for inhibitory activity. nih.gov These approaches can be directly applied to series of indazole derivatives to guide lead optimization efforts. nih.gov

Table 4: Overview of QSAR Modeling Components and Examples

Component Description Example from Studies on Heterocyclic Inhibitors
Biological Activity The dependent variable, typically an experimental value like IC50 or pIC50. H+/K+-ATPase inhibition activity. researchgate.net
Molecular Descriptors Independent variables that quantify molecular properties. Total Polar Surface Area (TPSA), Global Topological Charge Indices (GTCIs), descriptors for size and aromaticity. nih.govresearchgate.net
Statistical Model The algorithm used to create the correlation. Multiple Linear Regression (MLR), Least Squares Support Vector Machine (LS-SVM). nih.gov

| Validation Metrics | Statistical parameters to assess the model's quality and predictive power. | R² (Coefficient of determination), Q² (Cross-validated R²). nih.gov |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Indazole Compounds

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Indazole Derivatives

Solution-state NMR spectroscopy is an indispensable tool for determining the covalent structure of indazole derivatives. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of atoms within the molecule, confirmation of substituent positions, and understanding of the electronic environment of the heterocyclic ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indazole derivative provides key information about the protons attached to the bicyclic ring and its substituents. For a compound like 5-(Chloromethyl)-1H-indazole hydrochloride, the aromatic region typically displays signals corresponding to the protons on the benzene (B151609) ring (H-4, H-6, and H-7) and the pyrazole (B372694) ring (H-3). The chemical shifts and coupling patterns are diagnostic of their relative positions. For instance, H-4 often appears as a doublet, coupled to H-6, while H-7 appears as a doublet coupled to H-6. The proton at the 3-position (H-3) typically presents as a singlet or a narrow doublet. The chloromethyl group (-CH₂Cl) would be identifiable as a distinct singlet in the aliphatic region, typically downfield due to the electron-withdrawing effect of the chlorine atom. The acidic N-H proton of the indazole ring and the hydrochloride proton may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule. nih.gov The chemical shifts of the carbon atoms in the indazole ring are characteristic of their electronic environment. The presence of the electron-withdrawing chloromethyl group at the C-5 position influences the chemical shifts of the surrounding carbons, particularly C-4, C-5, and C-6. rsc.org The carbon of the chloromethyl group itself would appear at a characteristic chemical shift in the aliphatic region. NMR spectroscopy is a powerful method for assigning the structures of 1- and 2-substituted indazoles, as the spectra of the two isomers are typically different enough to be used as diagnostic tools. nih.gov

¹⁵N NMR Spectroscopy: ¹⁵N NMR provides direct information about the nitrogen atoms of the pyrazole ring, which is crucial for distinguishing between N-1 and N-2 isomers and for studying tautomerism. researchgate.net The chemical shifts of N-1 and N-2 are significantly different and are sensitive to substitution on the indazole ring and protonation state. In the case of the hydrochloride salt, protonation is expected to occur at the N-2 position, leading to a significant change in the ¹⁵N chemical shift compared to the free base. The use of advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and nitrogen atoms, confirming the site of substitution and protonation. nih.gov

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the core indazole structure, based on data from related substituted indazoles.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-38.0 - 8.5C-3: 133 - 136
H-47.6 - 7.9C-4: 120 - 123
H-67.2 - 7.5C-5: 125 - 128
H-77.7 - 8.0C-6: 121 - 124
-CH₂Cl4.7 - 5.0C-7: 110 - 113
NH/NH₂⁺Variable (broad)C-3a: 140 - 142
C-7a: 121 - 124
-CH₂Cl: 45 - 50

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (CPMAS) of Indazole Crystalline Forms

While solution-state NMR describes the molecule in an isotropic environment, solid-state NMR (ssNMR) spectroscopy provides information about the structure, conformation, and packing of molecules in their crystalline state. Cross-Polarization Magic-Angle Spinning (CPMAS) is a common technique used to obtain high-resolution spectra of solid samples.

For this compound, ¹³C CPMAS NMR would reveal the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. nih.gov Differences in the chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding, which are present in the crystal but not in solution. semanticscholar.org The protonation state and the specific interactions of the chloride anion with the indazolium cation can be inferred from changes in the chemical shifts of nearby carbon atoms. mdpi.com This technique is particularly valuable for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra due to differences in their crystal packing. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. mdpi.com For this compound, a successful SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.com

The table below summarizes typical crystallographic parameters that could be obtained for an indazole derivative.

Parameter Description Example Value Range
Crystal SystemThe symmetry system of the unit cell.Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁/c, P-1
a, b, c (Å)Dimensions of the unit cell axes.a: 5-15, b: 10-25, c: 10-20
α, β, γ (°)Angles between the unit cell axes.α, γ: 90°; β: 90-110° (Monoclinic)
ZNumber of molecules per unit cell.2, 4, or 8
Hydrogen Bond Distances (Å)e.g., N-H···Cl or O-H···N2.8 - 3.5

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a characteristic fingerprint for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the protonated indazole ring is expected to appear as a broad band in the region of 2500-3200 cm⁻¹, typical for ammonium (B1175870) salts. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the indazole ring typically appear in the 1450-1650 cm⁻¹ region. mdpi.com The C-Cl stretching vibration of the chloromethyl group would give rise to a characteristic band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. It is particularly useful for studying the low-frequency modes that correspond to lattice vibrations in the solid state, offering insights into the crystal packing and intermolecular forces.

Functional Group Vibrational Mode Expected IR/Raman Frequency (cm⁻¹)
N⁺-H (salt)Stretching2500 - 3200 (broad)
Aromatic C-HStretching3000 - 3150
C=C / C=N (ring)Stretching1450 - 1650
C-H (ring)Bending (out-of-plane)750 - 900
C-ClStretching600 - 800

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) would likely be the method of choice, as it is a soft ionization technique suitable for polar and salt compounds. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is 5-(Chloromethyl)-1H-indazole. This measurement provides a highly accurate confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For indazole derivatives, characteristic fragmentation pathways often involve cleavages of the bonds on the substituent groups and fragmentation of the heterocyclic ring system. researchgate.net A plausible key fragmentation for the [M+H]⁺ ion of 5-(Chloromethyl)-1H-indazole would be the loss of the chloromethyl group or the loss of HCl, leading to characteristic daughter ions that help to confirm the structure. nih.gov

Ion Proposed Identity Expected m/z
[M+H]⁺Protonated 5-(Chloromethyl)-1H-indazole167.04
[M+H - Cl]⁺Loss of Chlorine radical132.06
[M+H - CH₂Cl]⁺Loss of Chloromethyl radical118.06
[C₇H₆N₂]⁺Indazole fragment after loss of CH₂Cl118.06

Mechanistic Investigations of Indazole Based Biological Activity in Vitro and Pre Clinical Studies

Elucidation of Molecular Targets and Cellular Pathways Modulated by Indazole Derivatives

Indazole derivatives exert their biological effects by interacting with a diverse range of molecular targets, leading to the modulation of various cellular pathways. A primary mode of action for many indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling. rsc.org Targets in this class include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, Anaplastic Lymphoma Kinase (ALK), and pan-Pim kinases. nih.govrsc.org By inhibiting these kinases, indazole derivatives can interfere with pathways controlling cell proliferation, angiogenesis, and survival, which is particularly relevant in oncology. rsc.org

Beyond kinases, other identified molecular targets include enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, and Cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes. nih.govnih.gov Furthermore, studies have demonstrated that certain indazole derivatives can act as antagonists for cell-surface receptors, such as the CC-Chemokine Receptor 4 (CCR4), binding to an allosteric site to modulate receptor function. acs.org The interaction with these varied targets allows indazole compounds to influence a wide spectrum of cellular processes, from inflammation and immune surveillance to apoptosis and cell migration. nih.govrsc.org

Enzyme Inhibition and Activation Mechanisms (e.g., Kinases, Monoamine Oxidases, Cyclooxygenases, Calcium-Release Activated Calcium Channels)

The functional versatility of indazole derivatives is underscored by their ability to inhibit a wide range of enzymes through various mechanisms.

Kinase Inhibition: A significant number of indazole derivatives have been developed as potent kinase inhibitors. rsc.org For example, Pazopanib and Axitinib are multi-kinase inhibitors approved for cancer treatment. rsc.org Preclinical studies have identified compounds with high specificity and potency against various kinases. One derivative, compound 82a , demonstrated potent inhibition of pan-Pim kinases with IC50 values in the low nanomolar range. nih.gov Similarly, other derivatives have shown strong activity against EGFR, including mutant forms, with IC50 values as low as 5.3 nM. nih.gov These compounds typically function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and interrupting signal transduction pathways.

Compound/DerivativeTarget KinaseInhibition (IC50)Reference
Compound 82aPim-10.4 nM nih.gov
Compound 82aPim-21.1 nM nih.gov
Compound 82aPim-30.4 nM nih.gov
Compound 109EGFR T790M5.3 nM nih.gov
Compound 109EGFR8.3 nM nih.gov
Compound 107EGFR (L858R/T790M)0.07 µM nih.gov
Compound 119ERK 1/220 nM / 7 nM nih.gov

Monoamine Oxidase (MAO) Inhibition: Certain indazole derivatives have been identified as potent inhibitors of monoamine oxidases, enzymes critical for the metabolism of neurotransmitters. These compounds show isoform selectivity, with some preferentially inhibiting MAO-A and others MAO-B. This selective inhibition is a key strategy in the development of treatments for neurodegenerative and neuropsychiatric disorders.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some indazole compounds are linked to their inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform. nih.govmdpi.com In vitro assays have shown that indazole, 5-aminoindazole , and 6-nitroindazole inhibit COX-2 in a concentration-dependent manner. nih.gov For instance, 5-aminoindazole was found to have an IC50 value of 12.32 µM for COX-2 inhibition. nih.gov This mechanism is central to reducing the synthesis of prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net

Calcium-Release Activated Calcium (CRAC) Channel Inhibition: Recent studies have uncovered indazole derivatives that act as blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.gov These channels are vital for calcium signaling in various cell types, including immune cells, and their activation is linked to T cell proliferation and cytokine production. nih.govresearchgate.net Indazole-3-carboxamide derivatives have been shown to potently block calcium influx. nih.gov For example, compound 12d was identified as a potent CRAC channel blocker, inhibiting calcium influx with an IC50 of 0.67 µM and subsequently suppressing the production of the pro-inflammatory cytokine TNFα with an IC50 of 0.28 µM. nih.gov This mechanism presents a promising avenue for treating inflammatory and autoimmune conditions. nih.gov

Cellular Pathway Modulation Studies (e.g., Apoptosis Signal-regulating Kinase 1 (ASK1)-p38/JNK signaling pathway, Gene Expression Regulation)

Indazole derivatives can exert profound effects on cellular function by modulating key signaling pathways. One of the well-studied pathways is the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38/JNK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.

Several novel indazole derivatives have been designed and evaluated as potent ASK1 inhibitors. Mechanistic studies in cell models have shown that these compounds can suppress the phosphorylation of downstream targets in the ASK1-p38/JNK pathway. This inhibition protects cells from stress-induced apoptosis and reduces inflammatory responses. For example, in TNF-α treated cells, specific indazole inhibitors were shown to decrease the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway and regulate the expression of apoptosis-related proteins.

In the context of cancer, indazole derivatives can modulate gene expression to achieve their anti-proliferative effects. Treatment of breast cancer cells with the indazole derivative 2f led to the upregulation of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. rsc.org Furthermore, compound 2f was found to reduce the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in tissue remodeling and cancer cell invasion, and increase the expression of its natural inhibitor, tissue inhibitor matrix metalloproteinase 2 (TIMP2). rsc.org These changes in gene expression collectively contribute to the induction of apoptosis and the disruption of cell migration and invasion. rsc.org

In Vitro Efficacy Assessment in Pre-clinical Disease Models (e.g., Inflammatory Conditions, Antiviral Assays, Antimicrobial Screens, Anticancer Modalities)

The therapeutic potential of indazole derivatives has been extensively validated in a variety of in vitro disease models.

Inflammatory Conditions: Indazole compounds have demonstrated significant anti-inflammatory effects in vitro by inhibiting the production of key pro-inflammatory mediators. Studies have shown that derivatives like indazole, 5-aminoindazole , and 6-nitroindazole can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.gov For example, 6-nitroindazole inhibited IL-1β production with an IC50 value of 100.75 µM, comparable to the standard drug dexamethasone. nih.gov

Antimicrobial Screens: The indazole scaffold has been used to develop agents with potent antimicrobial activity. Certain 2H-indazole derivatives have been tested against a panel of intestinal and vaginal pathogens. mdpi.com These compounds showed significant antiprotozoal activity, in many cases proving more potent than the reference drug metronidazole (B1676534) against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com For instance, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Additionally, some derivatives displayed antifungal activity against Candida albicans and Candida glabrata. mdpi.comsemanticscholar.org

Antiviral Assays: The broad biological activity of indazoles includes antiviral properties, with various derivatives having been synthesized and evaluated against different viruses. nih.gov For example, N-adamantylazoles, which include indazole derivatives, have been studied for their in vitro antiviral activity. nih.gov

Anticancer Modalities: The anticancer efficacy of indazole derivatives is one of the most thoroughly investigated areas. In vitro antiproliferative assays have shown that these compounds can inhibit the growth of a wide range of human cancer cell lines. nih.gov The derivative 2f , for example, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.org In addition to inhibiting proliferation, these compounds induce apoptosis, increase levels of reactive oxygen species (ROS), and disrupt cancer cell migration and invasion. rsc.org

Compound/DerivativeDisease ModelIn Vitro ActivityReference
6-nitroindazoleInflammation (IL-1β inhibition)IC50 = 100.75 µM nih.gov
IndazoleInflammation (TNF-α inhibition)IC50 = 220.11 µM nih.gov
5-aminoindazoleInflammation (COX-2 inhibition)IC50 = 12.32 µM nih.gov
Compound 18Antiprotozoal (G. intestinalis)12.8x more active than Metronidazole mdpi.com
Compound 2fAnticancer (4T1 breast cancer cell line)IC50 = 0.23 µM rsc.org
Compound 6oAnticancer (K562 leukemia cell line)IC50 = 5.15 µM

Future Directions and Emerging Research Avenues for 5 Chloromethyl 1h Indazole Hydrochloride and Indazole Chemistry

Paving New Pathways: The Development of Novel Synthetic Methodologies for Architecturally Complex Indazole Structures

The synthesis of indazole derivatives is undergoing a significant transformation, driven by the need for more efficient, selective, and sustainable methods to create structurally complex molecules. rsc.org Traditional synthetic routes are being supplemented and, in some cases, replaced by innovative strategies that offer greater control over the final architecture of the indazole core and its substituents.

One of the most promising areas of development is the late-stage functionalization of the indazole nucleus through C-H activation. researchgate.net This approach allows for the direct introduction of functional groups onto the indazole ring system, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. rsc.org Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in advancing C-H functionalization techniques, enabling the regioselective modification of various positions on the indazole scaffold. rsc.org

Photoredox catalysis is another burgeoning field that is revolutionizing indazole synthesis. By harnessing the energy of visible light, chemists can drive a wide range of chemical transformations under mild conditions. researchgate.netnih.govresearchgate.net This has led to the development of novel methods for constructing the indazole ring and for its subsequent functionalization. For instance, dual catalysis systems combining gold and photoredox catalysts have been successfully employed for the synthesis of 3-alkenyl-2H-indazoles. researchgate.netnih.gov

Furthermore, the development of one-pot and multicomponent reactions is gaining traction as a means to enhance synthetic efficiency and atom economy. These strategies allow for the construction of complex indazole-containing molecules from simple starting materials in a single synthetic operation, reducing waste and purification steps.

Synthetic MethodologyKey FeaturesExamples of Application
C-H Functionalization Direct introduction of functional groups, increased step economy.Rh(III)-catalyzed C-H activation for the synthesis of functionalized indazoles. cityu.edu.hk
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Ruthenium-catalyzed intramolecular N-N bond formation to synthesize indazolo[2,3-a]quinolines. nih.govresearchgate.net
Transition-Metal Catalysis High efficiency and selectivity in bond formation.Suzuki–Miyaura cross-coupling for C-3 functionalization of 1H-indazole. rsc.org
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste, simplified purification.Synthesis of 2,3-dihydro-1H-indazoles via a copper(I)-mediated one-pot reaction. google.com

In Silico Innovation: The Integration of Advanced Computational Approaches for De Novo Design and Optimization of Indazole Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to indazole chemistry is rapidly accelerating. Advanced computational approaches are now being used not only to understand the structure-activity relationships (SAR) of existing indazole derivatives but also to design entirely new scaffolds with desired biological activities from the ground up (de novo design).

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build predictive models that correlate the structural features of indazole compounds with their biological activities. rsc.orgresearchgate.netnih.govpnrjournal.com These models help in identifying key molecular descriptors that influence potency and selectivity, thereby guiding the design of more effective analogs. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new and more potent compounds. rsc.org

Molecular docking and molecular dynamics (MD) simulations are providing unprecedented insights into the binding modes of indazole derivatives with their biological targets. rsc.orgresearchgate.net These techniques allow researchers to visualize and analyze the interactions between a ligand and its receptor at an atomic level, facilitating the rational design of molecules with improved binding affinity and specificity. Such studies have been crucial in the development of indazole-based inhibitors for a variety of targets, including renal cancer receptors and Janus kinases. researchgate.netnih.gov

Furthermore, fragment-based drug design and de novo design algorithms are being utilized to create novel indazole scaffolds with unique substitution patterns. nih.gov These methods computationally assemble molecular fragments or build molecules atom-by-atom within the binding site of a target protein, leading to the discovery of innovative chemical entities with the potential for new therapeutic applications.

Computational ApproachApplication in Indazole ChemistryKey Outcomes
QSAR Predicting the biological activity of indazole derivatives.Identification of key structural features for anti-inflammatory and antimicrobial activity. nih.govpnrjournal.com
Molecular Docking Simulating the binding of indazole ligands to protein targets.Elucidation of binding modes and rational design of inhibitors for targets like HIF-1α. rsc.org
Molecular Dynamics Simulating the dynamic behavior of ligand-protein complexes.Assessment of the stability of indazole derivatives in the active site of enzymes. researchgate.net
De Novo Design Generating novel indazole-based molecular structures.Discovery of new indazole scaffolds with potential anticancer properties. nih.gov

Beyond the Usual Suspects: The Exploration of Unconventional Biological Targets for Indazole Derivatives

While indazole derivatives have a well-established history as inhibitors of protein kinases, researchers are increasingly looking beyond these conventional targets to explore new therapeutic opportunities. researchgate.netresearchgate.net This expansion into unconventional biological targets is driven by the need for novel mechanisms of action to address unmet medical needs and to overcome drug resistance.

One emerging area of interest is the targeting of signaling pathways that are dysregulated in various diseases. For example, the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, has become a focus for the development of new indazole-based inhibitors. pnrjournal.com Compounds targeting this pathway have shown promise in inhibiting cancer cell proliferation, migration, and invasion. pnrjournal.com

Another area of exploration is the development of indazole derivatives that modulate the activity of enzymes involved in metabolic processes. For instance, indazole compounds have been investigated as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, which could lead to new antimicrobial agents with a novel mode of action.

The versatility of the indazole scaffold also lends itself to the development of agents that can interact with less traditional drug targets, such as protein-protein interactions and epigenetic modulators. The ability to fine-tune the steric and electronic properties of indazole derivatives makes them attractive candidates for designing molecules that can disrupt these complex biological processes.

Biological Target ClassSpecific ExampleTherapeutic Potential
Signaling Pathways PI3K/AKT/mTOR pathwayAnti-cancer therapy. pnrjournal.com
Metabolic Enzymes S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)Novel antimicrobial agents.
Protein Kinases Aurora kinases, Epidermal growth factor receptor (EGFR)Targeted cancer therapy. researchgate.netresearchgate.net
Other Enzymes Janus kinase (JAK)Treatment of inflammatory diseases.

Illuminating Biology: The Design and Synthesis of Indazole-Based Chemical Probes for Mechanistic Biological Research

The development of chemical probes is a crucial aspect of chemical biology, enabling the study of biological processes in their native environment. Indazole-based chemical probes are emerging as powerful tools for elucidating the mechanisms of action of drugs, identifying new drug targets, and understanding complex cellular signaling pathways.

Fluorescent probes incorporating the indazole scaffold are being designed to visualize and track biological molecules and events within living cells. rsc.org These probes can be engineered to exhibit changes in their fluorescence properties upon binding to a specific target or in response to changes in their local environment, providing real-time information about cellular processes.

Photoaffinity labeling (PAL) is another powerful technique that is being applied to indazole chemistry. In this approach, an indazole-based molecule is modified with a photoreactive group. Upon irradiation with light, this group forms a covalent bond with the target protein, allowing for its identification and characterization. This method is particularly valuable for identifying the direct targets of bioactive small molecules.

Furthermore, indazole derivatives are being incorporated into activity-based protein profiling (ABPP) probes. These probes are designed to covalently label active enzymes in a complex biological sample, providing a snapshot of the functional state of the proteome. The development of indazole-based ABPP probes could facilitate the discovery of new enzyme targets and the development of more selective enzyme inhibitors.

Chemical Probe TypeApplicationResearch Focus
Fluorescent Probes Live-cell imaging, biosensing.Development of probes for detecting metal ions and other analytes. rsc.org
Photoaffinity Probes Target identification and validation.Covalent labeling of target proteins for subsequent analysis.
Activity-Based Probes Functional proteomics, enzyme profiling.Design of probes to selectively label and identify active enzymes.

Q & A

Q. What are the established synthetic methodologies for preparing 5-(Chloromethyl)-1H-indazole hydrochloride?

The primary synthetic route involves chloromethylation of the indazole scaffold. For example, 1-methyl-1H-1,2,4-triazole derivatives can be synthesized via chloromethylation using reagents like chloromethyl methyl ether under acidic conditions, yielding the target compound with minimal side reactions . Alternative methods include multi-step reactions involving halogenation and cyclization, as seen in the synthesis of structurally similar indazole derivatives (e.g., using chlorinating agents such as POCl₃ or SOCl₂) .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • X-ray diffraction (XRD) is critical for resolving the crystal structure, confirming bond lengths (e.g., C-Cl bond at ~1.7 Å) and ring geometry .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions (e.g., chloromethyl protons resonate at δ 4.5–5.0 ppm) .
  • Mass spectrometry (MS) and FT-IR validate molecular weight (e.g., m/z 201.02 for [M+H]⁺) and functional groups (C-Cl stretch at ~600 cm⁻¹) .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling substitution with nucleophiles (e.g., amines, thiols, alcohols) to form derivatives like 5-(aminomethyl)- or 5-(hydroxymethyl)-indazole. Reactivity is solvent-dependent: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., MeOH) may lead to side reactions like hydrolysis .

Q. What are the common derivatives synthesized from this compound, and what are their applications?

  • 5-(Aminomethyl)-1H-indazole : Synthesized via reaction with NH₃/amines; used in kinase inhibitor development .
  • 5-(Thiomethyl)-1H-indazole : Produced using NaSH or thiols; studied for antioxidant properties .
  • N-Oxide derivatives : Formed via oxidation (e.g., H₂O₂); explored for enhanced bioavailability in drug design .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound during chloromethylation reactions?

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve electrophilicity of chloromethylating agents .
  • Temperature control : Reactions at 0–5°C minimize decomposition of reactive intermediates .
  • Solvent optimization : Dichloromethane or THF reduces competing hydrolysis compared to protic solvents .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Dose-response studies : Systematically vary concentrations to identify non-linear effects (e.g., hormesis in antifungal assays) .
  • Structural-activity relationship (SAR) analysis : Compare halogen substituents (Cl vs. Br) and positional isomers to isolate bioactive motifs .
  • Standardized protocols : Use reference compounds (e.g., fluconazole) to calibrate antifungal activity assays .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in antifungal studies?

  • Enzyme inhibition assays : Measure activity against fungal cytochrome P450 enzymes (e.g., CYP51) using spectrophotometric or fluorometric substrates .
  • Molecular docking : Model interactions between the chloromethyl group and enzyme active sites (e.g., sterol-binding pockets) .
  • Gene expression profiling : Use RNA-seq to identify upregulated/downregulated genes in treated fungal strains .

Q. How do structural modifications, such as halogen substitution at different positions, affect the chemical reactivity of this compound?

  • Positional effects : Substitution at the 4-position (vs. 5-position) reduces electrophilicity due to steric hindrance .
  • Halogen size : Bromine (larger van der Waals radius) increases steric bulk, slowing substitution kinetics compared to chlorine .
  • Electron-withdrawing groups : Nitro or carbonyl substituents enhance chloromethyl reactivity by polarizing the C-Cl bond .

Q. What are the key considerations for ensuring the stability of this compound under various storage and experimental conditions?

  • Storage : Keep at –20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation of the chloromethyl group .
  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during in vitro assays to minimize decomposition .

Q. How can computational chemistry tools be leveraged to predict the reactivity and interaction of this compound with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Model binding kinetics with protein targets (e.g., fungal CYP51 over 100 ns trajectories) .
  • QSAR models : Train algorithms on derivative libraries to forecast bioactivity and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.